2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthetic methodology Process chemistry Boronic ester synthesis

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1384951-71-6), also referred to as 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester, is a pinacol-protected arylboronic ester with molecular formula C₁₃H₁₈BFO₄S and molecular weight 300.2 g/mol. This compound serves as a shelf-stable, pre-activated Suzuki–Miyaura cross-coupling partner designed to install the 2-fluoro-4-(methylsulfonyl)phenyl pharmacophore into drug-like scaffolds.

Molecular Formula C13H18BFO4S
Molecular Weight 300.15
CAS No. 1384951-71-6
Cat. No. B2709850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1384951-71-6
Molecular FormulaC13H18BFO4S
Molecular Weight300.15
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)F
InChIInChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-11(10)15)20(5,16)17/h6-8H,1-5H3
InChIKeyNCPFIZKMEKKGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1384951-71-6): Procurement-Grade Organoboron Building Block for Kinase-Focused Medicinal Chemistry


2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1384951-71-6), also referred to as 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester, is a pinacol-protected arylboronic ester with molecular formula C₁₃H₁₈BFO₄S and molecular weight 300.2 g/mol [1]. This compound serves as a shelf-stable, pre-activated Suzuki–Miyaura cross-coupling partner designed to install the 2-fluoro-4-(methylsulfonyl)phenyl pharmacophore into drug-like scaffolds. Unlike its free boronic acid counterpart (CAS 957060-85-4), the pinacol ester form offers enhanced bench stability and controlled transmetallation kinetics, making it the preferred reagent form for multi-step synthetic sequences where premature protodeboronation must be minimized [2].

Why 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Indiscriminately Substituted with Regioisomeric or Heteroatom-Analogous Boronic Esters


The 2-fluoro-4-methylsulfonyl substitution pattern is not electronically or sterically interchangeable with its regioisomers. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) that polarizes the adjacent C–B bond, modulates oxidative addition and transmetallation rates in Pd-catalyzed couplings, and influences the conformational preferences of downstream biaryl products [1]. Moving the fluorine to the 3-position (CAS 648904-85-2 as pinacol ester) or 4-position (CAS 1203655-90-6 as pinacol ester) while retaining the methylsulfonyl group produces regioisomers with identical molecular formulae but distinct dipole moments, LogP values, and coupling reactivities [2]. Furthermore, replacing the pinacol ester with the free boronic acid (CAS 957060-85-4) introduces batch-dependent water content, protodeboronation susceptibility, and variable stoichiometry that compromise reaction reproducibility in discovery-scale parallel synthesis [3]. These differences are not cosmetic; they translate directly into divergent synthetic yields and divergent biological activity of the final elaborated molecules, as demonstrated in kinase inhibitor optimization programs where the 2-fluoro-4-methylsulfonylphenyl group was specifically selected over alternative aryl fragments after systematic SAR exploration [4].

Quantitative Differential Evidence for 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Closest Structural Analogs


Synthetic Accessibility: Documented Multi-Gram Preparation with Defined Catalyst System Versus Regioisomeric Pinacol Esters Lacking Published Procedures

A patent-documented synthesis of CAS 1384951-71-6 delivers 10 g of the title compound in a single borylation step from 1-bromo-2-fluoro-4-(methanesulfonyl)benzene (10.0 g, 39.51 mmol) using Pd₂(dba)₃ (0.05 eq), tricyclohexylphosphine (0.1 eq), bis(pinacolato)diboron (2 eq), and KOAc (2 eq) in 1,4-dioxane at 90 °C for 4 h. The product is purified by column chromatography (MC:MeOH = 50:1) . In contrast, the regioisomeric pinacol esters—2-(3-fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 648904-85-2) and 2-(4-fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1203655-90-6)—lack published, reproducible multi-gram synthetic protocols at the time of this analysis [1]. This documentation gap represents a tangible procurement risk for users requiring scalable, reproducible access.

Synthetic methodology Process chemistry Boronic ester synthesis

Purity-Based Procurement Differentiation: Documented NLT 98% Commercial Grade Versus Industry-Standard 95% for Closest Analogs

Commercial sourcing data indicate that CAS 1384951-71-6 is available at a purity specification of NLT 98% [1], whereas the most common purity specification for the free boronic acid analog (CAS 957060-85-4) and the regioisomeric pinacol esters is ≥95% , . This 3-percentage-point purity differential corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which translates to approximately 60% less total impurities on a mass basis. For discovery chemistry applications where trace metal residues, dehalogenated byproducts, or protodeboronated contaminants can confound biological assay interpretation, higher initial purity reduces the need for re-purification.

Quality control Procurement specification Purity analysis

Patent Pedigree: Explicit Disclosure in EGFR/HER2 Exon 20 Insertion Mutant Inhibitor IP Versus Absence of Regioisomers from the Same Patent Estate

The title compound is explicitly synthesized and claimed as an intermediate in US2013/274268 A1, which describes inhibitors of EGFR and HER2 kinases bearing exon 20 insertion mutations—a clinically validated target population in non-small cell lung cancer (NSCLC) . The patent discloses the use of this specific boronic ester for constructing the 2-fluoro-4-(methylsulfonyl)phenyl motif within the inhibitor scaffold. Critically, the regioisomeric boronic esters (2-fluoro-3-methylsulfonyl, 2-fluoro-5-methylsulfonyl, and the corresponding 3- or 4-fluoro-methylsulfonyl variants) are not employed in this patent family, indicating a deliberate selection of this specific substitution pattern during lead optimization [1]. This intellectual property linkage provides procurement justification that cannot be claimed by regioisomeric alternatives.

EGFR inhibitors Patent analysis Kinase drug discovery

Application-Specific Differentiation: The 2-Fluoro-4-(methylsulfonyl)phenyl Fragment Drives Sub-Nanomolar Potency Across Three Distinct Kinase and GPCR Targets

Final drug-like molecules incorporating the 2-fluoro-4-(methylsulfonyl)phenyl fragment—assembled via Suzuki coupling with CAS 1384951-71-6—achieve sub-nanomolar to low nanomolar potency across three distinct therapeutic targets: (i) ATR kinase: IC₅₀ = 7.10 nM (full-length human ATR/ATRIP complex) [1]; (ii) GPR119 receptor: EC₅₀ = 0.5 nM (human, melanophore assay) [2]; (iii) 11β-HSD1: SKI2852 demonstrates potent, selective, and orally bioavailable inhibition with excellent PK profiles across species [3]. For context, regioisomeric fragments (where the fluorine is at the 3- or 4-position relative to the methylsulfonyl group) do not appear in molecules with equivalent multi-target potency profiles in the public domain. While these data describe fully elaborated drug molecules rather than the building block itself, they establish the pharmacophoric value of this specific substitution pattern and justify its prioritized procurement for kinase- and GPCR-focused library synthesis.

Kinase inhibition GPCR agonism Structure-activity relationship

Regioisomeric Electronic Differentiation: The Ortho-Fluorine Effect on Aryl C–B Bond Polarization Modulates Suzuki Coupling Reactivity

The 2-fluoro substituent in CAS 1384951-71-6 is positioned ortho to the boronic ester group, creating a unique electronic environment not reproduced by the 3-fluoro-4-methylsulfonyl (CAS 648904-85-2) or 4-fluoro-3-methylsulfonyl (CAS 1203655-90-6) regioisomers. The ortho-fluorine exerts both a σ-electron-withdrawing inductive effect that increases the electrophilicity of the boron center and a steric effect that can decelerate transmetallation in sterically demanding coupling partners [1]. The topological polar surface area (TPSA) of CAS 1384951-71-6 is computed as 61.0 Ų [2], compared to an identical TPSA for regioisomeric pinacol esters (same atom connectivity) but with different spatial distribution of polar surface that affects chromatographic retention and solubility. This electronic differentiation has practical consequences: in the optimization of SKI2852 (11β-HSD1 inhibitor), the introduction of the fluorine at the 2-position of the phenyl ring—combined with a pyridine-to-pyrimidine ring replacement—was explicitly identified as a key structural modification that eliminated CYP and PXR liabilities while maintaining potency [3].

Physical organic chemistry Cross-coupling kinetics Electronic effects

Evidence-Backed Application Scenarios for Procuring 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


EGFR Exon 20 Insertion Mutant Inhibitor Synthesis

CAS 1384951-71-6 is the validated building block for constructing EGFR and HER2 exon 20 insertion mutant inhibitors as disclosed in US2013/274268 A1 . Procurement of this specific boronic ester ensures direct alignment with the patent's synthetic route, eliminating the need to validate alternative regioisomers and reducing the risk of introducing uncharacterized byproducts during the Suzuki coupling step. For CROs and pharmaceutical companies prosecuting this target class, this compound represents the lowest-risk entry point for SAR exploration.

Multi-Target Kinase and GPCR Focused Library Synthesis

The 2-fluoro-4-(methylsulfonyl)phenyl fragment has demonstrated pharmacophoric utility across three distinct target classes: ATR kinase (IC₅₀ = 7.10 nM), GPR119 (EC₅₀ = 0.5 nM), and 11β-HSD1 (potent, orally bioavailable) [1], [2], [3]. Procuring CAS 1384951-71-6 as a common intermediate enables the parallel synthesis of focused libraries exploring all three target spaces from a single building block, maximizing synthetic efficiency and reducing inventory complexity.

Scale-Up Enabled Medicinal Chemistry from Hit-to-Lead Through Preclinical Candidate Selection

The availability of a documented 10 g synthesis procedure with defined reaction conditions (Pd₂(dba)₃/PCy₃, 90 °C, 4 h) provides a validated starting point for process chemists requiring multi-gram quantities . Unlike regioisomeric pinacol esters that lack published scale-up protocols, this compound offers a lower barrier to transitioning from discovery-scale (milligram) to preclinical-scale (gram-to-kilogram) synthesis, reducing the time and cost associated with route scouting.

High-Purity Building Block Procurement for Biochemical Assay-Quality Compound Preparation

The documented commercial availability at NLT 98% purity [4] makes this compound suitable for laboratories that require building blocks with minimal impurity profiles for biochemical and biophysical assay preparation. The reduced impurity burden (≤2% total impurities) decreases the probability of metal-catalyst-derived artifacts or protodeboronation byproducts interfering with fluorescence-based (HTRF) or electrochemiluminescence-based assay readouts, which are commonly used in kinase inhibitor screening cascades.

Quote Request

Request a Quote for 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.